molecular formula C18H22N2O2 B5109881 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol

2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol

Cat. No. B5109881
M. Wt: 298.4 g/mol
InChI Key: RGOCWRJQFQNXHM-UHFFFAOYSA-N
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Description

2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol, also known as MPMP, is a synthetic compound that belongs to the class of phenol-piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as an antipsychotic and antidepressant agent.

Mechanism of Action

The exact mechanism of action of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions are thought to contribute to its antipsychotic and antidepressant effects. Moreover, 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to modulate the activity of several other neurotransmitter systems, including glutamate, GABA, and noradrenaline.
Biochemical and Physiological Effects:
2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to have several biochemical and physiological effects in animal models and humans. It has been demonstrated to reduce the levels of several stress hormones, such as cortisol and adrenocorticotropic hormone, in patients with depression and anxiety. Moreover, 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to increase the levels of brain-derived neurotrophic factor, a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has several advantages and limitations for lab experiments. One of its main advantages is its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors, which makes it an ideal tool for studying the role of these receptors in various psychiatric disorders. Moreover, 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the main limitations of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol. One area of interest is the development of new analogs and derivatives of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol that have improved pharmacokinetic and pharmacodynamic properties. Moreover, further studies are needed to elucidate the exact mechanisms of action of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol and its potential interactions with other neurotransmitter systems. Finally, more clinical trials are needed to evaluate the safety and efficacy of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in humans, particularly in the treatment of psychiatric disorders such as depression and anxiety.

Synthesis Methods

The synthesis of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol involves the reaction between 2-hydroxy-4-methoxybenzaldehyde and 1-(4-chlorobenzyl)piperazine in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in high yield and purity. This synthesis method has been optimized and modified by several researchers, and different variations of the reaction conditions have been reported.

Scientific Research Applications

2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antipsychotic and antidepressant properties in animal models, and several studies have investigated its efficacy and safety in humans. Moreover, 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been evaluated for its potential use in the treatment of other psychiatric disorders, such as anxiety and bipolar disorder.

properties

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-22-18-9-5-3-7-16(18)20-12-10-19(11-13-20)14-15-6-2-4-8-17(15)21/h2-9,21H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOCWRJQFQNXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol

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